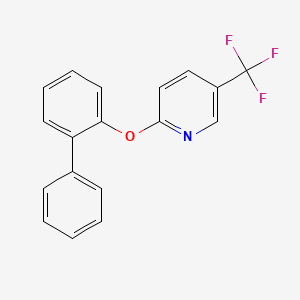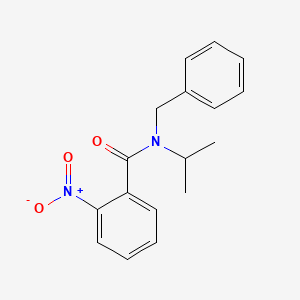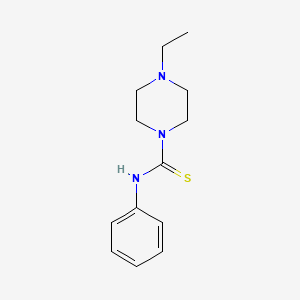
4-acetylbenzyl 3-chlorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-acetylbenzyl 3-chlorobenzoate, also known as ABCB, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of benzoyl derivatives and has been shown to possess a number of interesting properties that make it a promising candidate for further research.
作用机制
The mechanism of action of 4-acetylbenzyl 3-chlorobenzoate is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, 4-acetylbenzyl 3-chlorobenzoate has been shown to inhibit the activity of certain ion channels, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
4-acetylbenzyl 3-chlorobenzoate has been shown to have a number of interesting biochemical and physiological effects. For example, it has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). Additionally, 4-acetylbenzyl 3-chlorobenzoate has been shown to reduce oxidative stress and lipid peroxidation, which may contribute to its antioxidant effects.
实验室实验的优点和局限性
One of the main advantages of 4-acetylbenzyl 3-chlorobenzoate is its versatility in the laboratory. It can be easily synthesized using a number of different methods, and its properties can be easily modified through the introduction of different functional groups. Additionally, 4-acetylbenzyl 3-chlorobenzoate has been shown to have low toxicity in animal studies, which makes it a promising candidate for further research.
However, there are also some limitations to the use of 4-acetylbenzyl 3-chlorobenzoate in lab experiments. For example, its solubility in water is limited, which can make it difficult to work with in certain applications. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
未来方向
There are a number of potential future directions for research on 4-acetylbenzyl 3-chlorobenzoate. One area of interest is its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, more research is needed to fully understand its anti-inflammatory and analgesic effects, and to explore its potential as a treatment for conditions such as arthritis and chronic pain. Furthermore, the development of new synthetic methods for 4-acetylbenzyl 3-chlorobenzoate may lead to the discovery of new derivatives with even more interesting properties.
合成方法
The synthesis of 4-acetylbenzyl 3-chlorobenzoate can be achieved through a number of different methods, including the reaction of 4-acetylbenzyl chloride with 3-chlorobenzoic acid in the presence of a suitable base. Other methods include the use of acetic anhydride and benzoyl chloride as reactants, or the reaction of 4-acetylbenzyl alcohol with 3-chlorobenzoyl chloride.
科学研究应用
4-acetylbenzyl 3-chlorobenzoate has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to possess a number of interesting properties, including anti-inflammatory, analgesic, and antioxidant effects. Additionally, 4-acetylbenzyl 3-chlorobenzoate has been shown to have potential as an anticancer agent, as it is able to induce apoptosis in cancer cells.
属性
IUPAC Name |
(4-acetylphenyl)methyl 3-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO3/c1-11(18)13-7-5-12(6-8-13)10-20-16(19)14-3-2-4-15(17)9-14/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTIQDKTTQVIOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)COC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Acetylphenyl)methyl 3-chlorobenzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


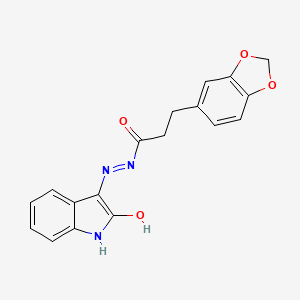
![ethyl 4-{[N-(4-isopropylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5705289.png)
![N-(4-fluorophenyl)-N'-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5705296.png)
![2,4,6-trimethylfuro[3,2-c]quinoline](/img/structure/B5705300.png)
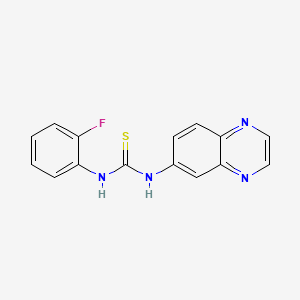



![2-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dimethyl-1H-pyrrole-3-carbonitrile](/img/structure/B5705326.png)
